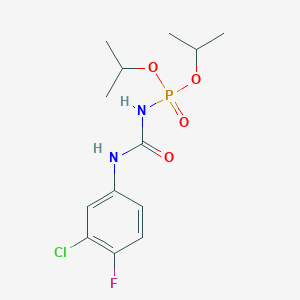
1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea
Overview
Description
1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diisopropylphosphonato group and a 3-chloro-4-fluorophenyl group attached to a urea backbone. Its unique structure imparts specific chemical properties that make it valuable for various applications.
Preparation Methods
The synthesis of 1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of diisopropylphosphonate with an appropriate isocyanate derivative, followed by the introduction of the 3-chloro-4-fluorophenyl group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding phosphonic acid and urea derivatives.
Scientific Research Applications
1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It finds applications in the production of specialty chemicals and materials, where its unique chemical properties are leveraged.
Mechanism of Action
The mechanism of action of 1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea involves its interaction with specific molecular targets. The diisopropylphosphonato group can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The 3-chloro-4-fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
Comparison with Similar Compounds
1-(Diisopropylphosphonato)-N2-(3-chloro-4-fluorophenyl)urea can be compared with other similar compounds, such as:
1-(3-Butoxypropyl)-3-(3-chloro-4-fluorophenyl)urea: This compound has a butoxypropyl group instead of a diisopropylphosphonato group, which can alter its chemical properties and applications.
3-Chloro-4-fluorophenylboronic acid: This compound contains a boronic acid group instead of a urea backbone, leading to different reactivity and uses.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-di(propan-2-yloxy)phosphorylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClFN2O4P/c1-8(2)20-22(19,21-9(3)4)17-13(18)16-10-5-6-12(15)11(14)7-10/h5-9H,1-4H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMSRSZVPIMVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(NC(=O)NC1=CC(=C(C=C1)F)Cl)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN2O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3,5-di(trifluoromethyl)phenyl]prop-2-ynyl N-(1,2,2-trichlorovinyl)carbamate](/img/structure/B3042548.png)
![3-[3,5-bis(trifluoromethyl)phenyl]-N'-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)prop-2-enimidamide](/img/structure/B3042549.png)


![N1-(2-{[3-(trifluoromethyl)benzyl]thio}phenyl)-2,2-dichloroacetamide](/img/structure/B3042556.png)


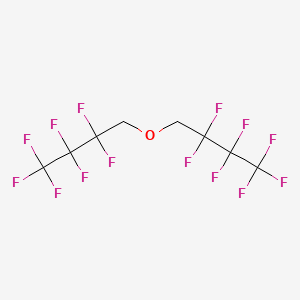
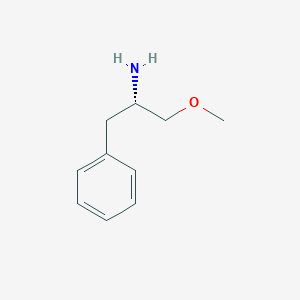
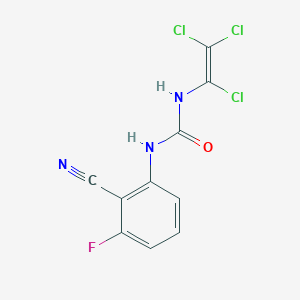
![3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide](/img/structure/B3042563.png)
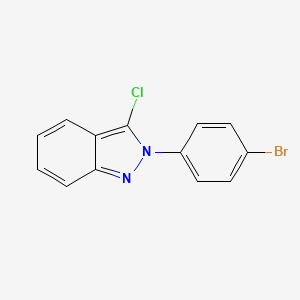
![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B3042569.png)
